molecular formula C18H15Cl4N4O4+ B15199193 (Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;dihydroxy(oxo)azanium

(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;dihydroxy(oxo)azanium

Cat. No.: B15199193
M. Wt: 493.1 g/mol
InChI Key: ACDIXDNMWNWQJS-NDUABGMUSA-N
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Description

(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;dihydroxy(oxo)azanium is a complex organic compound characterized by the presence of dichlorophenyl groups, an imidazole ring, and a dihydroxy(oxo)azanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;dihydroxy(oxo)azanium typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenyl derivatives and imidazole. The synthetic route may involve:

    Formation of the imidazole ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the dichlorophenyl groups: This step may involve nucleophilic substitution reactions.

    Formation of the (Z)-configuration: This can be controlled through specific reaction conditions such as temperature and solvent choice.

    Addition of the dihydroxy(oxo)azanium moiety: This step may involve oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the dihydroxy(oxo)azanium moiety.

    Reduction: Reduction reactions may target the dichlorophenyl groups or the imidazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the dichlorophenyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Polymer Production: Potential use in the production of specialized polymers.

Mechanism of Action

The mechanism of action of (Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;dihydroxy(oxo)azanium would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of dichlorophenyl groups and the imidazole ring suggests potential interactions with hydrophobic and aromatic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanimine: Lacks the methoxy and dihydroxy(oxo)azanium groups.

    (Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine: Lacks the dihydroxy(oxo)azanium group.

Uniqueness

The presence of both the methoxy and dihydroxy(oxo)azanium groups in (Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;dihydroxy(oxo)azanium makes it unique compared to similar compounds. These groups may confer additional reactivity and potential for interaction with biological targets.

Properties

Molecular Formula

C18H15Cl4N4O4+

Molecular Weight

493.1 g/mol

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;dihydroxy(oxo)azanium

InChI

InChI=1S/C18H13Cl4N3O.H2NO3/c19-13-2-1-12(16(21)7-13)10-26-24-18(9-25-6-5-23-11-25)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11H,9-10H2;(H2,2,3,4)/q;+1/b24-18+;

InChI Key

ACDIXDNMWNWQJS-NDUABGMUSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CO/N=C(\CN2C=CN=C2)/C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)O

Origin of Product

United States

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